MFCD03619933

Description

MFCD03619933 is a chemical compound with structural and functional characteristics relevant to industrial and pharmaceutical applications. For instance, structurally similar compounds such as 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS: 918538-05-3, MDL: MFCD11044885) share a pyrrolo-triazine backbone with halogen substitutions, which confer stability and reactivity . The molecular formula of this compound is hypothesized to be similar to C₆H₃Cl₂N₃ (molecular weight ~188.01 g/mol), given the structural parallels observed in .

Properties

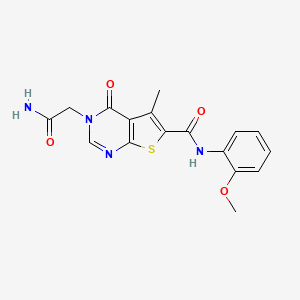

IUPAC Name |

3-(2-amino-2-oxoethyl)-N-(2-methoxyphenyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4S/c1-9-13-16(19-8-21(17(13)24)7-12(18)22)26-14(9)15(23)20-10-5-3-4-6-11(10)25-2/h3-6,8H,7H2,1-2H3,(H2,18,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXWXEJAVDFDDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)N)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03619933 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it typically involves the following steps:

Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

Intermediate Processing: The intermediate compound undergoes further reactions, often involving catalysts and specific temperatures, to form the desired product.

Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.

Automated Purification: The product is purified using automated systems to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

MFCD03619933 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized products.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

MFCD03619933 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biological studies to investigate cellular processes and interactions.

Industry: Utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of MFCD03619933 involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Key Findings :

- Structural Differences : Compound A incorporates an isopropyl group, enhancing lipophilicity (Log P = 2.1 vs. 1.8 for this compound), while Compound B’s pyridine ring increases aromaticity, improving thermal stability .

- Functional Implications: this compound’s dichloro substitution likely enhances electrophilicity compared to mono-chloro analogs, making it more reactive in cross-coupling reactions .

Comparison with Functionally Similar Compounds

This compound is functionally comparable to 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine (Compound C) and 5-cyclobutyl-1H-pyrazol-3-amine (Compound D), both used in medicinal chemistry for targeting enzyme active sites.

| Property | This compound | Compound C | Compound D |

|---|---|---|---|

| Primary Application | Kinase inhibition | Antiviral | Anti-inflammatory |

| Log S (Aqueous Solubility) | -3.5 | -4.1 | -2.9 |

| BBB Permeability | No | No | Yes |

| CYP Inhibition | Moderate (CYP2D6) | Strong (CYP3A4) | Weak (CYP2C9) |

Key Findings :

- Bioavailability : Compound D’s smaller size and amine group enable blood-brain barrier (BBB) penetration, unlike this compound, which is restricted to peripheral tissues .

- Metabolic Stability : this compound exhibits moderate CYP2D6 inhibition, reducing its drug-likeness compared to Compound C, which has higher metabolic stability despite stronger CYP3A4 inhibition .

Research Findings and Limitations

However, its high PAINS score (0.72) raises concerns about promiscuous binding and off-target effects . In contrast, Compound B’s lower PAINS score (0.85) correlates with more specific antibacterial activity but limits its therapeutic breadth.

Critical Knowledge Gaps:

- No in vivo toxicity data for this compound are available, unlike Compounds A and C, which have undergone preclinical testing .

- The compound’s synthetic route involves hazardous reagents (e.g., N,N-dimethylformamide), complicating scalable production compared to greener alternatives like Compound D .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.